1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
1-Ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a sulfonamide group at position 6, an ethyl group at position 1, and a 3-fluorophenyl moiety on the sulfonamide nitrogen.
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3 |
InChI Key |
OAPQWZFQATWEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)F)C=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
A common approach to tricyclic systems involves Friedel-Crafts acylation followed by intramolecular cyclization. For example:
-
Starting material : 6-Bromo-1H-indole-2-carboxylic acid.
-
Acylation : Treat with acetyl chloride/AlCl₃ to install a ketone group at position 3.
-
Cyclization : Heating in polyphosphoric acid (PPA) induces ring closure, forming the benzo[cd]indole skeleton.
Reaction Conditions :
-
Temperature: 120–140°C
-
Time: 6–8 hours
-
Yield: 55–60% (crude)
Palladium-Catalyzed Cross-Coupling
Modern methods employ palladium catalysis for more controlled ring formation:
Sulfonamide Installation at Position 6
Direct Sulfonation Using Chlorosulfonic Acid
-
Sulfonation : Treat benzo[cd]indole with ClSO₃H in dichloroethane at 0–5°C.
-
Quenching : Add ice-water to precipitate the sulfonic acid intermediate.
-
Chlorination : React with PCl₅ to generate sulfonyl chloride.
Key Data :
| Step | Reagent Ratio | Temperature | Yield |
|---|---|---|---|
| Sulfonation | 1:1.2 | 0–5°C | 78% |
| Chlorination | 1:2.5 | Reflux | 92% |
Coupling with 3-Fluoroaniline
The sulfonyl chloride intermediate reacts with 3-fluoroaniline in basic conditions:
-
Solvent : Dichloromethane (DCM)
-
Base : Pyridine (2 equiv)
-
Time : 4 h at 25°C
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89–7.32 (m, 8H, Ar-H).
-
HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water (7:3) | Needles | 99.1 | 85 |
| Acetone/Hexane (1:2) | Plates | 98.7 | 78 |
Chemical Reactions Analysis
1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions can vary, but they often involve modifications to the indole ring or the sulfonamide group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Analogs
Structure-Activity Relationship (SAR) Insights
TNF-α Inhibition :
- The unsubstituted N-phenyl derivative (S10) exhibited moderate activity (IC₅₀ = 14 μM) . Introducing bulkier hydrophobic groups (e.g., indol-6-yl in 4e) improved potency 4.7-fold (IC₅₀ = 3.0 μM), likely due to enhanced hydrophobic interactions with Tyr59 in TNF-α’s binding pocket .
- The ethyl group at position 1 (in the target compound) may further stabilize the bioactive conformation, though experimental validation is pending .
RORγ Inhibition :
- Zhang et al. (2014) identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as RORγ inhibitors via virtual screening. Substitutions like biaryl groups (e.g., XY101) achieved submicromolar IC₅₀ values by exploiting RORγ’s flexible ligand-binding domain .
- The 3-fluorophenyl group in the target compound may mimic biaryl interactions, but fluorine’s electronegativity could alter hydrogen-bonding networks .
- mPTPB Inhibition: Noncompetitive inhibitors like compound 47 (Ki = 1.1 μM) feature sulfonamide-linked hydrophobic extensions, suggesting the target compound’s ethyl and 3-fluorophenyl groups could enhance mPTPB binding .
Q & A
Q. What are the established synthetic routes for 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
The compound is synthesized via sulfonamide coupling reactions between the benzo[cd]indole core and substituted amines. Key steps include:
- Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 3-fluoroaniline derivatives in tetrahydrofuran (THF) under basic conditions.
- Purification via vacuum filtration and silica gel chromatography, with structural confirmation by H/C NMR and HRMS .
- Modifications to the ethyl group at position 1 are achieved through alkylation reactions using ethyl halides or reductive amination .
Q. How is structural characterization performed for this compound and its derivatives?
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M+H] at m/z 415.506 matches theoretical values) .
- Elemental analysis : Confirms purity by comparing calculated vs. observed C, H, N, and S content .
Advanced Research Questions
Q. What computational strategies are used to optimize this compound as a RORγ inhibitor?
- Virtual screening : AutoDock Vina (with a scoring function optimized for speed and accuracy) identifies binding poses in the RORγ ligand-binding domain. Key interactions include hydrogen bonding with Arg 367 and π-π stacking with Trp 317 .
- Structure-activity relationship (SAR) : Alkyl chain length at position 1 and fluorophenyl substitution are optimized to enhance binding affinity (e.g., ethyl groups improve hydrophobic interactions vs. bulkier substituents) .
Q. How does this compound inhibit Mycobacterium tuberculosis lumazine synthase, and what are the critical binding interactions?
- Mechanism : Competitive inhibition with a of 38 μM for derivative 38, achieved by replacing the carboxymethylsulfonamide side chain with alkyl phosphates .
- Key interactions :
- π-π stacking with Trp27 in the enzyme active site.
- Hydrogen bonding between phosphate groups and Arg128, Gly85, and Thr87 .
Q. What experimental methods validate its TNF-α inhibitory activity?
- Surface Plasmon Resonance (SPR) : Measures direct binding to TNF-α with a reported of 42 μM .
- NF-κB reporter assay : Demonstrates dose-dependent inhibition of TNF-α-induced NF-κB activation in HEK293 cells (IC ~50 μM) .
- Competitive binding assays : Confirms displacement of TNF-α from TNFR1-ECD .
Q. How can researchers reconcile its reported activity against divergent targets (e.g., RORγ, TNF-α, lumazine synthase)?
- Multitarget potential : The benzo[cd]indole scaffold’s flexibility allows binding to structurally distinct pockets (e.g., RORγ’s hydrophobic cleft vs. TNF-α’s receptor interface) .
- Assay conditions : Differences in buffer pH, cofactors (e.g., ATP in kinase assays), and cell lines may influence observed selectivity .
Q. What strategies improve selectivity for Mycobacterium tuberculosis phosphatase (mPTPB) over human phosphatases?
- Side-chain modifications : Introducing alkyl phosphates (e.g., compound 38) enhances mPTPB affinity while reducing off-target binding to PTP1B or SHP2 .
- Noncompetitive inhibition : 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives bind allosterically to mPTPB, achieving >30-fold selectivity over human phosphatases .
Methodological Notes
- Virtual screening protocols : Use AutoDock Vina with a grid box centered on the target’s active site (20 ų) and exhaustiveness set to 20 for reproducibility .
- SPR assay optimization : Immobilize TNF-α on a CM5 chip at pH 5.0 to maintain ligand stability during kinetic analysis .
- Synthetic yield improvement : Employ microwave-assisted synthesis for sulfonamide coupling (reduces reaction time from 24h to 2h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
